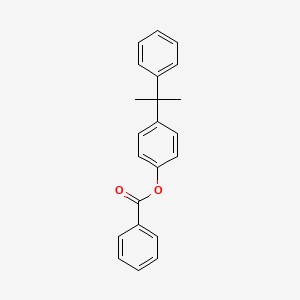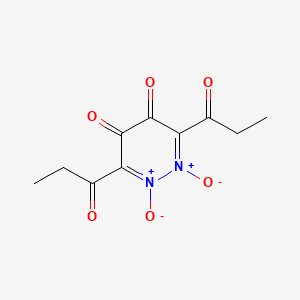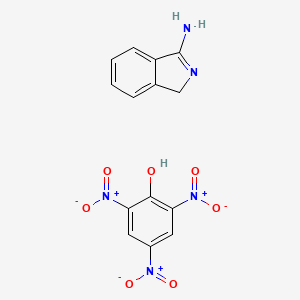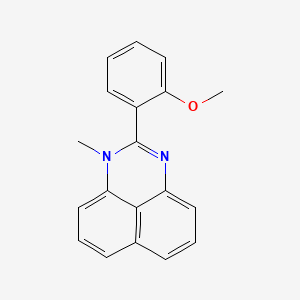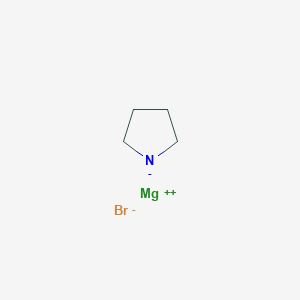
magnesium;pyrrolidin-1-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:
- Dissolving magnesium turnings in diethyl ether.
- Adding pyrrolidine to the solution.
- Introducing bromine to the mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.
化学反応の分析
Types of Reactions
Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Reduction Reactions: Acts as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.
科学的研究の応用
Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of novel materials with unique properties.
作用機序
The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.
類似化合物との比較
Similar Compounds
Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.
Uniqueness
Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.
特性
CAS番号 |
64353-46-4 |
|---|---|
分子式 |
C4H8BrMgN |
分子量 |
174.32 g/mol |
IUPAC名 |
magnesium;pyrrolidin-1-ide;bromide |
InChI |
InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChIキー |
GNOKMMBNMZVNDG-UHFFFAOYSA-M |
正規SMILES |
C1CC[N-]C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

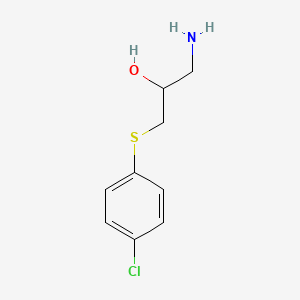
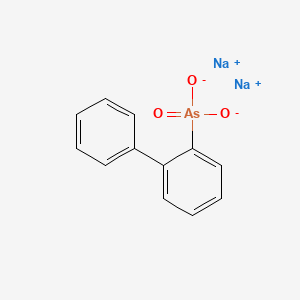
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
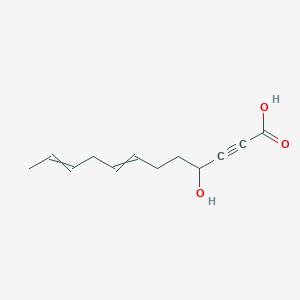
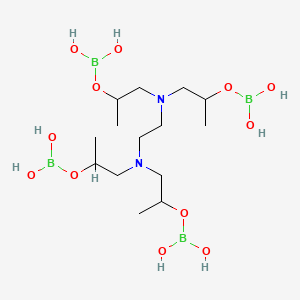
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
